molecular formula C11H20ClNO B15125021 spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride

spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride

Cat. No.: B15125021
M. Wt: 217.73 g/mol
InChI Key: HZDYZXDBRXHZIX-UHFFFAOYSA-M
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Description

Chemical Structure and Properties
The compound "spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride" is a quaternary ammonium salt featuring a spirocyclic framework. Its structure consists of an 8-azoniabicyclo[3.2.1]octane (a tropane-derived bicyclic system) fused to a five-membered azolidinium ring at the nitrogen atom. The hydroxyl group (-OH) at position 3 replaces the ester moiety found in related pharmaceuticals like trospium chloride, altering its physicochemical and pharmacological properties .

Properties

Molecular Formula

C11H20ClNO

Molecular Weight

217.73 g/mol

IUPAC Name

spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride

InChI

InChI=1S/C11H20NO.ClH/c13-11-7-9-3-4-10(8-11)12(9)5-1-2-6-12;/h9-11,13H,1-8H2;1H/q+1;/p-1

InChI Key

HZDYZXDBRXHZIX-UHFFFAOYSA-M

Canonical SMILES

C1CC[N+]2(C1)C3CCC2CC(C3)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride typically involves the formation of the spirocyclic core followed by the introduction of functional groups. One common method involves the reaction of a bicyclic amine with a suitable electrophile to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids to facilitate the formation of the spirocyclic core .

Industrial Production Methods

In industrial settings, the production of spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways .

Medicine

In medicine, spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride has shown promise as a therapeutic agent. It is being investigated for its potential to treat various diseases, including neurological disorders and infections .

Industry

In industrial applications, this compound is used in the development of new materials with unique properties. Its spirocyclic structure imparts stability and reactivity, making it valuable in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in various biological effects .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties
Property Target Compound Trospium Chloride Ipratropium Bromide
LogP ~0.5 (estimated) 1.8 1.2
tPSA (Ų) 45 63 58
Hydrogen Bond Donors 1 2 1
Rotatable Bonds 2 6 5
Melting Point Not reported >200°C (decomposes) 230–232°C
References

Q & A

Q. What are the critical factors to consider when synthesizing Trospium Chloride to ensure stereochemical integrity?

Trospium Chloride’s bioactivity depends on its (1α,3β,5α) stereochemistry. Synthesis optimization should focus on:

  • Catalyst selection : Chiral catalysts to maintain configuration during spirocyclic ring formation .
  • Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak® AD-H) to resolve enantiomeric impurities .
  • Reaction monitoring : Track intermediates via 1H^1H-NMR (e.g., δ 3.2–4.1 ppm for azoniaspiro protons) and polarimetry .

Q. How does solubility variability in organic solvents impact formulation for in vitro assays?

Trospium Chloride is highly soluble in water (>100 mg/mL) and methanol (>50 mg/mL), but insoluble in methylene chloride. For cell-based assays:

  • Stock solutions : Prepare in methanol or PBS (pH 7.4) to avoid solvent cytotoxicity.
  • Freeze-thaw stability : Store at -20°C; avoid repeated cycles to prevent degradation .

Q. What analytical methods are recommended for purity assessment?

  • HPLC-UV : Use a C18 column (e.g., Waters XBridge®) with 0.1% TFA in water/acetonitrile (70:30) at 220 nm. Retention time ~8.2 min .
  • Impurity profiling : Quantify Hydroxydiphenylacetic Acid (EP Impurity A, ≤0.2%) and Nortropine (EP Impurity D, ≤0.1%) via LC-MS/MS .

Advanced Research Questions

Q. How can metabolic stability be evaluated in preclinical models?

Trospium Chloride’s low oral bioavailability (10%) is linked to poor intestinal absorption and hepatic first-pass metabolism. Methodological approaches include:

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH; monitor parent compound depletion via UPLC-QTOF .
  • Permeability studies : Use Caco-2 cell monolayers to assess P-gp efflux (efflux ratio >3 indicates transporter-mediated excretion) .

Q. What strategies resolve contradictions in receptor binding affinity data across studies?

Discrepancies in muscarinic receptor (M3) IC50 values (2–20 nM) may arise from:

  • Assay conditions : Radioligand choice (e.g., 3H^3H-NMS vs. 3H^3H-QNB) and buffer ionic strength .
  • Tissue source : Human bladder smooth muscle vs. recombinant CHO cells. Validate using tissue-specific receptor subtypes .

Q. How do structural modifications impact pharmacological activity?

  • Quaternary ammonium group : Essential for receptor binding; replacing it with tertiary amines reduces potency by >100-fold .
  • Spirocyclic moiety : Modifying the bicyclo[3.2.1]octane ring increases metabolic clearance (e.g., hydroxylation at C3) .

Q. What advanced techniques characterize Trospium Chloride’s solid-state forms?

  • X-ray crystallography : Resolves the (1α,3β,5α) configuration; unit cell parameters: a=10.2 Å, b=12.4 Å, c=14.1 Å .
  • DSC/TGA : Melting point 266–268°C with no decomposition below 250°C .

Methodological Considerations for Data Interpretation

Q. How to address variability in pharmacokinetic (PK) data across species?

  • Allometric scaling : Apply a 0.75 exponent to adjust clearance rates between rodents and humans .
  • Plasma protein binding : Measure via equilibrium dialysis; Trospium Chloride is 50–60% bound to albumin, affecting free drug concentration .

Q. What in silico tools predict Trospium Chloride’s off-target interactions?

  • Molecular docking : Use AutoDock Vina with M3 receptor (PDB: 5CXV) to assess binding poses.
  • Pharmacophore modeling : Identify overlap with anticholinergics like oxybutynin to anticipate adverse effects .

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